molecular formula C27H22ClN3O2S B2388104 (2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide CAS No. 799818-77-2

(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide

Cat. No.: B2388104
CAS No.: 799818-77-2
M. Wt: 488
InChI Key: FVALOFSEFLAQMT-MEFGMAGPSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure features:

  • A 2-chlorobenzyl substituent at position 5, contributing halogen-mediated electronic effects.
  • A phenyl group at position 3, enhancing aromatic interactions.
  • A cyano group at the 2-ylidene position, influencing electron density and reactivity.
  • The Z-configuration of the exocyclic double bond is critical for spatial orientation and intermolecular interactions.

Properties

IUPAC Name

(2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-17-9-8-10-18(2)24(17)30-25(32)21(16-29)27-31(20-12-4-3-5-13-20)26(33)23(34-27)15-19-11-6-7-14-22(19)28/h3-14,23H,15H2,1-2H3,(H,30,32)/b27-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVALOFSEFLAQMT-MEFGMAGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN3O2SC_{22}H_{20}ClN_3O_2S with a molecular weight of approximately 427.93 g/mol. The structure features a thiazolidine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazolidine derivatives. For instance, a related compound showed significant antibacterial activity against various strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 10.7 to 21.4 μmol/mL, indicating potent efficacy against bacterial growth .

Anticancer Activity

Research has demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells through various mechanisms. One study reported that specific thiazolidinones exhibited selective cytotoxicity against cancer cell lines, with IC50 values ranging from 8.5 μM to 25.6 μM for different cell lines like K562 and HeLa. Notably, some compounds outperformed cisplatin, a standard chemotherapy drug, in terms of cytotoxicity .

A study on thiazolidinones revealed that these compounds could trigger apoptosis via both extrinsic and intrinsic pathways. This dual mechanism enhances their potential as anticancer agents. The compounds were also found to inhibit angiogenesis by disrupting endothelial cell function at sub-toxic concentrations .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is often influenced by their structural features. Substituents on the phenyl rings and the thiazolidine moiety significantly affect their potency. For example:

  • Chloro substituents at specific positions enhance antimicrobial activity.
  • Alkyl substitutions can increase cytotoxic effects against cancer cells.

This relationship underscores the importance of molecular design in developing effective therapeutic agents.

Data Table: Biological Activity Summary

Compound NameActivity TypeMIC (μmol/mL)IC50 (μM)Reference
Thiazolidinone AAntibacterial10.7 - 21.4N/A
Thiazolidinone BAnticancerN/A8.5 - 25.6
Thiazolidinone CAnticancerN/A12.7 - 21.5

Scientific Research Applications

Biological Activities

Research has indicated that thiazolidine derivatives exhibit a range of biological activities:

  • Antimicrobial Properties : Compounds similar to (2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential use as antimicrobial agents in treating infections .
  • Anticancer Activity : Thiazolidine derivatives are being investigated for their cytotoxic effects on various cancer cell lines. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .

Case Studies

Several studies have explored the applications of compounds structurally related to this compound:

  • Antibacterial Activity Study : A series of thiazolidine derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain substitutions could enhance antimicrobial efficacy .
  • Anticancer Evaluation : Research published in reputable journals has shown that similar thiazolidine compounds can significantly inhibit the growth of cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action appears to involve disruption of cellular metabolism and induction of apoptosis .

Potential Applications

Given its promising biological activities, this compound may find applications in:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial or anticancer agents.
  • Pharmaceutical Formulations : Due to its potential efficacy against resistant bacterial strains and various cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives from the literature:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features
Target: (2Z)-2-[5-(2-Chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide 1,3-Thiazolidin-4-one 5-(2-Chlorobenzyl), 3-phenyl, N-(2,6-dimethylphenyl) ethanamide Not explicitly reported* Expected IR: ~2220 cm⁻¹ (CN), ~1700 cm⁻¹ (C=O); NMR: Aromatic protons at δ 6.5–8.0 ppm
Compound 11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl C₂₀H₁₀N₄O₃S 386 243–246 68 IR: 2219 cm⁻¹ (CN); NMR: δ 2.24 (CH₃), 7.94 (=CH); MS: m/z 386
Compound 11b () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran-2-yl C₂₂H₁₇N₃O₃S 403 213–215 68 IR: 2209 cm⁻¹ (CN); NMR: δ 8.01 (=CH); MS: m/z 403
Compound 12 () Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl, anthranilic acid-derived quinazoline C₁₇H₁₀N₄O₃ 318 268–269 57 IR: 2220 cm⁻¹ (CN), 1719 cm⁻¹ (C=O); NMR: δ 9.59 (NH)
Compound 1,3-Thiazolidin-4-one 5-(2-Chlorobenzyl), 3-(4-methylphenyl), N-(4-methylphenyl) acetamide Not explicitly reported Structural analog with methylphenyl substituents; likely similar IR/NMR to target

*The target compound’s molecular formula is inferred as C₂₈H₂₃ClN₃O₂S based on substituent analysis.

Key Observations:

Substituent Effects on Melting Points: Compounds with electron-withdrawing groups (e.g., 11b’s 4-cyanobenzylidene) exhibit lower melting points (213–215°C) compared to electron-donating groups (11a’s trimethylbenzylidene, 243–246°C) . The target compound’s 2-chlorobenzyl group may increase its melting point due to halogen-based intermolecular interactions.

Spectral Signatures: The cyano group (CN) consistently appears at ~2200 cm⁻¹ in IR spectra across all compounds . In NMR, aromatic protons in thiazolidinone derivatives resonate between δ 6.5–8.0 ppm, with substituents influencing exact shifts (e.g., δ 7.94 for =CH in 11a vs. δ 8.01 in 11b) .

Halogen substituents (e.g., 2-chlorobenzyl) enhance dipole interactions and may improve crystallinity, as seen in structurally characterized derivatives using software like SHELX .

Synthetic Yields :

  • Thiazolo-pyrimidines (11a, 11b) show higher yields (68%) compared to pyrimido-quinazolines (57%), likely due to the stability of intermediates in condensation reactions .

Q & A

Q. What are the key steps in synthesizing (2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of a thiazolidinone core via condensation of a substituted benzaldehyde (e.g., 2-chlorobenzyl-substituted aldehyde) with an amine (e.g., 2,6-dimethylaniline) under acidic conditions.

Cyano group introduction using cyanoacetamide derivatives, often via Knoevenagel condensation.

Purification via column chromatography and recrystallization to isolate the Z-isomer.
Critical parameters include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and reaction time (8–24 hours). Reaction progress is monitored by TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm the Z-configuration of the thiazolidinone ring and substituent positions (e.g., 2-chlorobenzyl and cyano groups).
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystals are obtainable): Resolves stereochemistry and intermolecular interactions .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer :
  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans).
  • Antioxidant Activity : DPPH radical scavenging assays to assess electron-donating capacity.
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values.
    Biological activity is often correlated with electron-withdrawing groups (e.g., cyano) and aromatic substituents .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of the Z-isomer?

  • Methodological Answer :
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of the transition state.
  • Catalysts : Use of piperidine or acetic acid in Knoevenagel reactions enhances regioselectivity.
  • Temperature Control : Lower temperatures (≤80°C) reduce thermal isomerization to the E-form.
    Computational studies (DFT) can model transition states to predict selectivity .

Q. What computational methods are suitable for studying its binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., bacterial DHFR or fungal CYP51).
  • MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., water, 100 ns trajectories).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
    Limited experimental data on this compound necessitates cross-referencing analogs (e.g., benzothiadiazine derivatives) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability.
  • Dose-Response Studies : Re-evaluate efficacy in animal models (e.g., murine infection models) with adjusted dosing regimens.
    Contradictions often arise from poor solubility or rapid clearance .

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